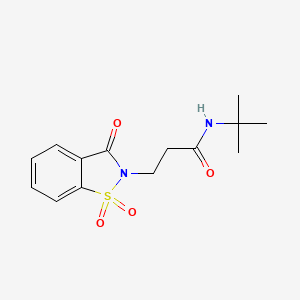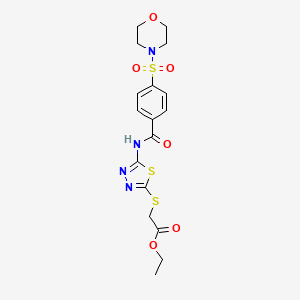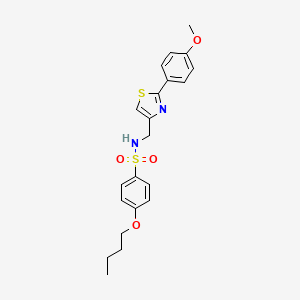
(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide, often referred to as DMPP, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. DMPP is a member of the phenoxypropenamides, a class of compounds that are known for their ability to act as inhibitors of enzymes. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. In addition, DMPP has been studied for its potential use in laboratory experiments and its biochemical and physiological effects.
Scientific Research Applications
Bioremediation and Environmental Studies
- The study of bioremediation techniques for environmental pollutants, like Bisphenol A, has revealed the potential use of enzymes such as laccase in breaking down phenolic compounds in non-aqueous media, highlighting the relevance of similar compounds in enhancing the biodegradability of environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Enzymatic Modification for Antioxidant Production
- Enzymatic modification of phenolic compounds has been explored to produce derivatives with higher antioxidant capacity, demonstrating the role of enzymes in transforming compounds like 2,6-dimethoxyphenol into dimers with enhanced bioactivity, which may suggest the utility of similar modifications for (E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide (O. E. Adelakun et al., 2012).
Synthesis and Characterization of Novel Compounds
- Research into the synthesis of new compounds for potential therapeutic applications has led to the development of novel amides with potential anti-inflammatory and antioxidant properties, as seen in studies involving the stems of Capsicum annuum and related phenolic derivatives (Chung-Yi Chen et al., 2011).
Natural Product Studies and Potential Therapeutics
- Natural product research has identified various compounds with significant biological activities, such as those from Dendrobium longicornu and Cuscuta reflexa, which include structures related to or potentially derivable from (E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide, showcasing the importance of such compounds in discovering new bioactive substances (Jiang-miao Hu et al., 2008; E. Anis et al., 2002).
properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-19-12-13-21(22(16-19)27-2)24-23(25)14-11-17-7-6-10-20(15-17)28-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,25)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEXZGBZBRDOOT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(3-phenoxyphenyl)-2-propenamide | |
CAS RN |
478258-23-0 |
Source


|
| Record name | N-(2,4-DIMETHOXYPHENYL)-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)


![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)
![3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2762707.png)
![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)

![2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2762719.png)

![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)